molecular formula C7H17ClN2O2S B13255265 N-(2-aminocyclohexyl)methanesulfonamide hydrochloride

N-(2-aminocyclohexyl)methanesulfonamide hydrochloride

Cat. No.: B13255265
M. Wt: 228.74 g/mol
InChI Key: XUCNPDPUADKUTR-UHFFFAOYSA-N
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Description

N-(2-aminocyclohexyl)methanesulfonamide hydrochloride is a chemical compound with the molecular formula C7H17ClN2O2S and a molecular weight of 228.74 g/mol . This compound is known for its versatile applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminocyclohexyl)methanesulfonamide hydrochloride typically involves the reaction of 2-aminocyclohexylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(2-aminocyclohexyl)methanesulfonamide hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-aminocyclohexyl)methanesulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-aminocyclohexyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-aminocyclohexyl)methanesulfonamide hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain enzymes makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C7H17ClN2O2S

Molecular Weight

228.74 g/mol

IUPAC Name

N-(2-aminocyclohexyl)methanesulfonamide;hydrochloride

InChI

InChI=1S/C7H16N2O2S.ClH/c1-12(10,11)9-7-5-3-2-4-6(7)8;/h6-7,9H,2-5,8H2,1H3;1H

InChI Key

XUCNPDPUADKUTR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1CCCCC1N.Cl

Origin of Product

United States

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